molecular formula C12H11BrO2 B2543708 2-Bromo-5-phenylcyclohexane-1,3-dione CAS No. 913718-17-9

2-Bromo-5-phenylcyclohexane-1,3-dione

Cat. No.: B2543708
CAS No.: 913718-17-9
M. Wt: 267.122
InChI Key: PZMBPUUXXSWXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-phenylcyclohexane-1,3-dione is an organic compound with the molecular formula C12H11BrO2. It is characterized by a bromine atom attached to a cyclohexane ring, which also contains two ketone groups and a phenyl group.

Scientific Research Applications

2-Bromo-5-phenylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-phenylcyclohexane-1,3-dione typically involves the bromination of 5-phenylcyclohexane-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistency and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-phenylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The bromine atom and ketone groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-phenylcyclohexane-1,3-dione
  • 2-Iodo-5-phenylcyclohexane-1,3-dione
  • 5-Phenylcyclohexane-1,3-dione

Uniqueness

2-Bromo-5-phenylcyclohexane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its overall chemical behavior .

Properties

IUPAC Name

2-bromo-5-phenylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMBPUUXXSWXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(C1=O)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 5-phenylcyclohexane-1,3-dione (1.88 g, 10 mmol) in AcOH (20 mL) at r.t. was added bromine (1.6 g, 0.51 mL, 10 mmol) dropwise. The reaction was carried out according to Method A to give the title compound in quantitative yield as a light brown solid, which was used without further purification. LCMS (ES+) 266.8 (M+H)+.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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